molecular formula C20H25FN4O3 B5639004 3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide

3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide

Cat. No. B5639004
M. Wt: 388.4 g/mol
InChI Key: JZJVKRNITOFJQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the subject compound often involves multi-step chemical processes, including the formation of key intermediate structures. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing the methodologies that might be similar to those used in synthesizing our compound of interest (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. Techniques such as X-ray diffraction analysis have been pivotal in establishing the molecular and crystal structure of synthesized compounds, providing insights into the arrangement that could be similar for the synthesis of our compound (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of a molecule are determined by its functional groups and molecular structure. The compound's ability to undergo nucleophilic substitution, addition reactions, or its reactivity towards different reagents can be inferred from related structures' chemical behavior (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and physical state at room temperature, are crucial for understanding its behavior in various environments. These properties are determined by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties, such as acidity or basicity, reactivity towards other chemicals, stability under different conditions, and susceptibility to hydrolysis, provide insights into the compound's potential applications and handling requirements.

For more specific and detailed analyses, including experimental data and synthesis pathways, further research into specialized chemical literature is recommended.

References

  • Shestopalov, A. M., Emelianova, Yu. M., & Nesterov, V. (2003). One-step synthesis of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans. Molecular and crystal structure of 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran. Russian Chemical Bulletin, 52, 1164-1171. Link to source.

  • Katoch-Rouse, R., & Horti, A. (2003). Synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide by nucleophilic [18F] fluorination: a PET radiotracer for studying CB1 cannabinoid receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 46, 93-98. Link to source.

properties

IUPAC Name

3-[5-(5-fluoro-2-methoxybenzoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-13(2)22-19(26)7-5-15-11-16-12-24(8-9-25(16)23-15)20(27)17-10-14(21)4-6-18(17)28-3/h4,6,10-11,13H,5,7-9,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVKRNITOFJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NN2CCN(CC2=C1)C(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide

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